molecular formula C23H19N3O2S B2664465 N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide CAS No. 1903058-91-2

N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide

Cat. No.: B2664465
CAS No.: 1903058-91-2
M. Wt: 401.48
InChI Key: JHRNWVXAGUODMG-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide: is a complex organic compound that features a bipyridine moiety linked to a biphenyl sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: N-alkyl or N-acyl sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide is used as a ligand in coordination complexes. Its ability to coordinate with various metal ions makes it valuable in catalysis and the development of new materials .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. The bipyridine moiety can interact with biological targets, while the sulfonamide group is known for its pharmacological activity .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with metal ions and biological targets. The bipyridine unit coordinates with metal ions, forming stable complexes that can catalyze various reactions. The sulfonamide group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.

    N-Phenylsulfonamide: A simpler sulfonamide derivative with pharmacological activity.

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide is unique due to the combination of bipyridine and biphenyl sulfonamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine or sulfonamide derivatives .

Properties

IUPAC Name

3-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-29(28,22-10-4-8-20(16-22)18-6-2-1-3-7-18)26-17-21-9-5-13-25-23(21)19-11-14-24-15-12-19/h1-16,26H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRNWVXAGUODMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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